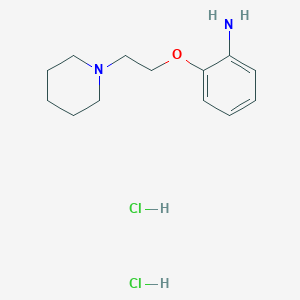

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride

Description

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPOLDBCSQQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride typically involves the reaction of 2-(2-Piperidin-1-ylethoxy)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different aniline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving cell signaling and receptor interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Aniline/Piperidine Moieties

(a) [3-(2-Piperidin-1-ylethoxy)phenyl]amine Dihydrochloride (CAS 1401425-43-1)

- Structure : Differs by the substitution position on the benzene ring (3-position vs. 2-position in the target compound).

- Properties : Similar solubility due to dihydrochloride salt; positional isomerism may affect receptor binding or metabolic stability in biological systems.

- Applications : Used in research as a building block for small-molecule inhibitors, though specific uses are undisclosed .

(b) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Piperidine core modified with a diphenylmethoxy group instead of an ethoxy-aniline group.

- Properties : Hydrochloride salt (vs. dihydrochloride) reduces solubility compared to the target compound. The bulky diphenyl group may hinder membrane permeability.

- Applications : Common in neurotransmitter reuptake inhibition studies .

Pharmaceutical Dihydrochloride Salts

(a) Levocetirizine Dihydrochloride (CAS 130018-87-0)

- Structure : Contains a piperazine ring and a chlorophenyl-benzyl group instead of piperidine-ethoxy-aniline.

- Properties : Molecular weight 461.81 g/mol; high aqueous solubility due to dihydrochloride form.

- Applications : Approved antihistamine for allergy treatment; highlights the role of dihydrochloride salts in enhancing drug delivery .

(b) S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6)

- Structure: Thiourea derivative with dimethylaminoethyl and hydrochloride groups.

- Properties : Sensitizing agent with restricted use due to toxicity; contrasts with the target compound’s undefined safety profile.

- Applications: Limited to industrial research under regulatory constraints .

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride.

- Structure : Azo groups with amidine functionalities and dihydrochloride salts.

- Properties : Water-soluble initiators for polymerization; reactive azo groups contrast with the target compound’s aniline-piperidine scaffold.

- Applications: Industrial polymer synthesis; demonstrates versatility of dihydrochloride salts in non-pharmaceutical contexts .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Solubility | Key Applications | Safety Notes |

|---|---|---|---|---|---|

| 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride | Not provided | C₁₃H₂₀Cl₂N₂O | High (aqueous) | Research precursor | Undefined |

| [3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride | 1401425-43-1 | C₁₃H₂₀Cl₂N₂O | High (aqueous) | Chemical synthesis | Non-toxic (research) |

| Levocetirizine dihydrochloride | 130018-87-0 | C₂₁H₂₅ClN₂O₃·2HCl | High (aqueous) | Antihistamine | Low toxicity |

| S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride | 16111-27-6 | C₅H₁₄Cl₂N₄S | Moderate | Restricted industrial use | Sensitizing agent |

| 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride | Not provided | C₂₂H₂₈Cl₂N₆ | High (aqueous) | Polymerization initiator | Reactive, handle with care |

Research Findings and Functional Insights

- Solubility Enhancement : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for both pharmaceuticals (e.g., levocetirizine) and industrial compounds (e.g., azoamidines) .

- Structural-Activity Relationships : Substitution patterns (e.g., 2- vs. 3-position on aniline) influence biological activity; piperidine vs. piperazine rings alter pharmacokinetic profiles .

- Regulatory Considerations: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride face restrictions due to toxicity, underscoring the need for thorough safety profiling of the target compound .

Biological Activity

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is a synthetic compound characterized by its unique structural features, including an aniline moiety linked to a piperidine ring via an ethoxy group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurodegenerative disease treatment.

The dihydrochloride form of 2-(2-Piperidin-1-ylethoxy)aniline enhances its solubility and stability, making it suitable for various applications in organic synthesis and drug development. The synthesis typically involves multi-step reactions, which can be optimized using automated reactors for improved yield and reaction control.

Structural Characteristics

| Compound Name | Structure Description |

|---|---|

| This compound | An aniline derivative with a piperidine ring linked through an ethoxy group. |

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Contains a pyrrolidine ring instead of a piperidine ring. |

| 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline | Features a trifluoromethyl group enhancing lipophilicity. |

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with piperidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced activity in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

The presence of the piperidine moiety is crucial for the biological activity of these compounds. It facilitates interactions with specific molecular targets involved in cancer progression, such as the IKKb pathway, which is significant in inflammation and neoplastic progression . The structural characteristics allow for better binding affinity to protein targets.

Neuroprotective Effects

In addition to anticancer properties, studies have explored the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes involved in neurotransmitter breakdown . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

- Cancer Treatment : A study involving a novel piperidine derivative showed significant tumor reduction in animal models, indicating its potential as a therapeutic agent.

- Alzheimer's Disease : Clinical trials assessing the cognitive benefits of AChE inhibitors containing piperidine structures have reported improved memory retention and cognitive scores among participants.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride?

- Methodology : The synthesis typically involves coupling piperidine derivatives with aniline precursors. For example, a nucleophilic substitution reaction between 2-(piperidin-1-yl)ethanol and a nitro-substituted aniline, followed by reduction of the nitro group to an amine and subsequent salt formation with HCl. Key steps include optimizing reaction temperature (e.g., 80–100°C for substitution) and using catalysts like palladium for hydrogenation .

- Characterization : Confirm intermediates via NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) and mass spectrometry. Final dihydrochloride formation is verified by elemental analysis for Cl⁻ content (~21% theoretical) .

Q. What analytical techniques are critical for characterizing purity and structure?

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.

- Structural Confirmation :

- NMR : Analyze aromatic (6.5–7.5 ppm) and piperidine protons (δ 1.4–2.8 ppm).

- FTIR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).

- XRD : For crystalline structure determination, especially to differentiate between polymorphs .

Q. How does the dihydrochloride salt form influence solubility and stability?

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays. Stability studies (pH 1–9, 40°C/75% RH) show degradation <5% over 30 days when stored desiccated .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Case Example : If one study reports potent receptor binding (IC₅₀ = 10 nM) while another shows inactivity, analyze variables:

- Salt Form : Ensure dihydrochloride is used (free base may precipitate in buffers).

- Assay Conditions : Validate pH (target physiological 7.4 vs. acidic conditions altering ionization).

- Structural Analog Comparison : Compare with 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride to identify substituent effects .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Pharmacophore Modeling : Use Schrödinger Maestro to map hydrogen bond donors (aniline NH₂) and hydrophobic regions (piperidine ring).

- Docking Studies : Simulate binding to targets like GPCRs (e.g., serotonin receptors) to prioritize derivatives for synthesis. Validate with SPR (Surface Plasmon Resonance) binding assays .

Q. What experimental designs address conflicting solubility data in polar vs. nonpolar solvents?

- Hypothesis : Contradictions may arise from polymorphic forms or residual solvents.

- Approach :

Thermal Analysis : DSC/TGA to detect polymorph transitions or hydrate formation.

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform with controlled humidity.

Crystallography : Compare XRD patterns of batches with divergent solubility profiles .

Comparative Analysis

Q. How does this compound differ from structurally similar compounds?

- Key Comparisons :

| Compound | Structural Feature | Solubility (mg/mL) | Bioactivity |

|---|---|---|---|

| 2-(Pyrrolidin-1-ylethoxy)aniline diHCl | Pyrrolidine ring | 45 | Moderate CYP inhibition |

| 4-(4-Methylpiperazinyl)aniline diHCl | Methylpiperazine | 60 | Enhanced kinase selectivity |

- Unique Traits : The piperidine-ethoxy-aniline scaffold balances lipophilicity (LogP ~2.1) and hydrogen bonding, enabling blood-brain barrier penetration in CNS studies .

Safety and Handling

Q. What precautions are essential for handling this compound in vivo studies?

- Toxicity Mitigation : Pre-screen for acute toxicity (LD₅₀ in rodents >500 mg/kg). Use PPE (gloves, goggles) to prevent irritation (evidence of mild dermal reactivity in analogs ).

- Storage : Store at -20°C under argon to prevent oxidation of the aniline group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.